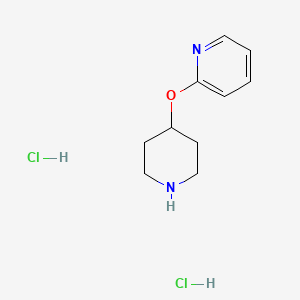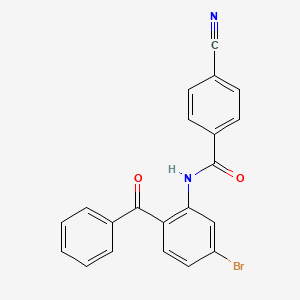![molecular formula C17H21FN4O4S B2855711 5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione CAS No. 893339-57-6](/img/structure/B2855711.png)
5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione, also known as TAK-063, is a novel small molecule compound that has been developed as a potential therapeutic agent for the treatment of psychiatric disorders. TAK-063 belongs to the class of compounds called glycogen synthase kinase-3 (GSK-3) inhibitors, which have been shown to have potential therapeutic effects in various neuropsychiatric disorders.
Mécanisme D'action
Target of Action
It is known that similar compounds with amino and sulfonamide functionalities have shown potential for interacting with biological targets .
Mode of Action
It is known that compounds with similar structures have been used in the development of small molecule therapeutics, particularly when incorporating functional groups with the potential to form electrostatic interactions with proteins and other targets .
Biochemical Pathways
It is known that compounds with similar structures have diverse biological activities against various human diseases .
Pharmacokinetics
It is known that similar compounds have been studied for their potential as therapeutic agents .
Result of Action
It is known that similar compounds have been evaluated for their anticancer activity .
Action Environment
It is known that similar compounds have been studied in various environments for their potential as therapeutic agents .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione is its selectivity for GSK-3, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, including good brain penetration and oral bioavailability. However, one of the limitations of this compound is its limited solubility in water, which may affect its formulation and dosing.
Orientations Futures
There are several potential future directions for the research on 5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione. One of the main areas of research is the development of new formulations and dosing strategies that can improve its solubility and bioavailability. Another area of research is the investigation of its potential therapeutic effects in other neuropsychiatric disorders, such as anxiety disorders and post-traumatic stress disorder. Finally, there is a need for further studies to elucidate the mechanisms of action of this compound and its effects on various intracellular signaling pathways.
Méthodes De Synthèse
The synthesis of 5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione involves a multi-step process starting from commercially available starting materials. The synthesis begins with the protection of the piperazine nitrogen with a Boc group, followed by the introduction of the fluoro-substituted phenyl ring. The sulfonyl group is then introduced, followed by the deprotection of the Boc group and the introduction of the pyrimidine ring. The final product is obtained after purification and isolation steps.
Applications De Recherche Scientifique
5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione has been extensively studied for its potential therapeutic effects in various neuropsychiatric disorders. It has been shown to have potential therapeutic effects in animal models of schizophrenia, depression, and bipolar disorder. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Analyse Biochimique
Cellular Effects
It’s known that compounds of a similar group exhibit a moderate effect primarily on the renal cancer cell lines
Molecular Mechanism
It’s known that it can exert its effects at the molecular level, including potential binding interactions with biomolecules
Metabolic Pathways
It’s known that it can interact with various enzymes or cofactors
Transport and Distribution
It’s known that it can interact with various transporters or binding proteins
Propriétés
IUPAC Name |
5-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O4S/c1-12-15(16(23)20(3)17(24)19(12)2)27(25,26)22-10-8-21(9-11-22)14-6-4-13(18)5-7-14/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDOPMNBILSABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2855628.png)
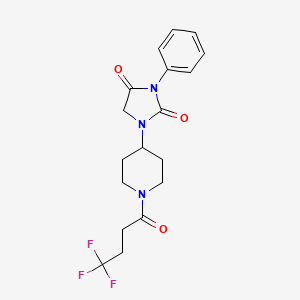
![4-Hydroxy-1-[4-(propan-2-yl)benzenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2855630.png)
![(2S)-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B2855634.png)
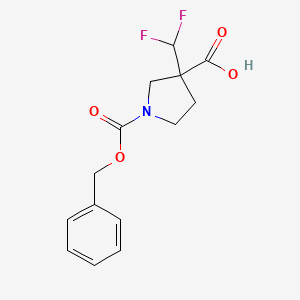
![4-[6-(Dimethylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2855637.png)
![3,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2855639.png)
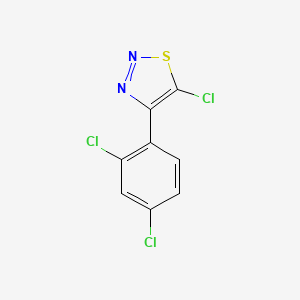
![(E)-4-(Dimethylamino)-N-[[4-(1H-1,2,4-triazol-5-yl)phenyl]methyl]but-2-enamide](/img/structure/B2855641.png)
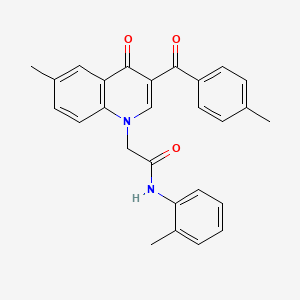
![7-(3-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-3-oxopropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2855643.png)
